molecular formula C16H14N2O3 B2582786 1-(Phenylcarbamoyl)indoline-4-carboxylic acid CAS No. 2309601-79-2

1-(Phenylcarbamoyl)indoline-4-carboxylic acid

Cat. No.: B2582786
CAS No.: 2309601-79-2
M. Wt: 282.299
InChI Key: NAULASSNYSZZSN-UHFFFAOYSA-N
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Description

1-(Phenylcarbamoyl)indoline-4-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(phenylcarbamoyl)indoline-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 1-(Phenylcarbamoyl)indoline-4-carboxylic acid typically involves the reaction of indoline derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylcarbamoyl)indoline-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.

Comparison with Similar Compounds

1-(Phenylcarbamoyl)indoline-4-carboxylic acid can be compared with other indole derivatives such as indole-3-acetic acid, indole-3-carboxaldehyde, and indole-3-carboxylic acid . While these compounds share a common indole backbone, they differ in their functional groups and, consequently, their chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.

Properties

IUPAC Name

1-(phenylcarbamoyl)-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)13-7-4-8-14-12(13)9-10-18(14)16(21)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAULASSNYSZZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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